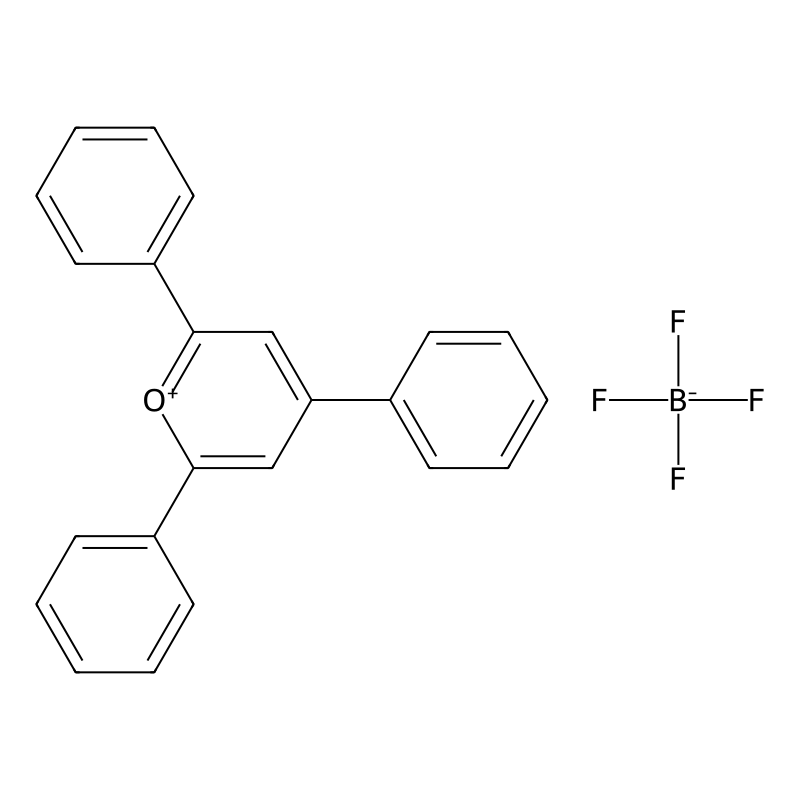

2,4,6-Triphenylpyrylium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Photooxidation Sensitizer

,4,6-Triphenylpyrylium tetrafluoroborate is a compound used as a photosensitizer in scientific research. A photosensitizer is a molecule that absorbs light and transfers the absorbed energy to another molecule, often leading to a chemical reaction. In the case of 2,4,6-Triphenylpyrylium tetrafluoroborate, it has been used to:

- Carry out the photooxidation of catechol: Catechol is a small organic molecule found in many biological systems. Photooxidation is a light-induced chemical reaction that involves the addition of oxygen. In a study, 2,4,6-Triphenylpyrylium tetrafluoroborate was used as a photosensitizer to promote the photooxidation of catechol. )

Preparation of Other Photosensitizers

,4,6-Triphenylpyrylium tetrafluoroborate has also been used as a starting material for the preparation of other photosensitizers. These photosensitizers can then be used for various applications in scientific research, such as:

2,4,6-Triphenylpyrylium tetrafluoroborate is an organic compound characterized by a pyrylium cation and a tetrafluoroborate anion. Its molecular formula is C23H17BF4O, and it features a pyrylium ring with three phenyl substituents at the 2, 4, and 6 positions. The compound is known for its bright coloration and photochemical properties, making it useful in various applications in organic chemistry and materials science. Its structure allows for significant electron delocalization, contributing to its reactivity and stability under certain conditions .

As mentioned earlier, the primary mechanism of action of 2,4,6-Triphenylpyrylium tetrafluoroborate involves its role as a photosensitizer. Upon light absorption, the molecule reaches an excited state and transfers energy to a target molecule, promoting a chemical reaction. However, a detailed description of the specific interaction with other molecules in various reactions is not documented in the retrieved sources [, ].

The biological activity of 2,4,6-triphenylpyrylium tetrafluoroborate has been investigated primarily in the context of its toxicity and potential therapeutic applications:

Several methods exist for synthesizing 2,4,6-triphenylpyrylium tetrafluoroborate:

- Condensation Reaction: A common method involves the condensation of benzaldehyde with acetophenone in the presence of boron trifluoride etherate. This reaction typically yields high-purity product suitable for further applications .

- Metathesis Reactions: The compound can also be synthesized through metathesis reactions involving tosylate salts converted to triflimide salts, which subsequently yield the desired pyrylium salt .

Studies focusing on the interactions of 2,4,6-triphenylpyrylium tetrafluoroborate have revealed insights into its reactivity:

- Solvent Effects: Research indicates that solvent polarity significantly influences its electron transfer dynamics. For instance, differences in radical yield and recombination rates have been observed between chloroform and acetonitrile environments .

- Charge Transfer Mechanisms: The compound's ability to undergo charge transfer processes has been extensively studied, revealing its potential utility in designing new electronic materials or sensors.

Several compounds exhibit structural or functional similarities to 2,4,6-triphenylpyrylium tetrafluoroborate. Here are some notable examples:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| 2,4-Diphenylpyrylium tetrafluoroborate | Similar pyrylium structure with two phenyl groups | Less sterically hindered than triphenyl derivative |

| 1-Methyl-2,4-diphenylpyrylium tetrafluoroborate | Methyl substitution at position 1 | Enhanced solubility and altered electronic properties |

| Triphenylmethanol | Contains three phenyl groups but lacks the pyrylium ring | Different reactivity; more stable under ambient conditions |

Condensation Reactions for Pyrylium Salt Formation

The synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate relies fundamentally on condensation reactions that form the characteristic pyrylium ring structure through carefully orchestrated carbon-carbon bond formations and subsequent cyclization processes [1] [2]. These condensation reactions represent the cornerstone of pyrylium salt chemistry, enabling the construction of the aromatic six-membered oxygen-containing heterocycle that defines this class of compounds [3].

Acetophenone-Benzaldehyde Condensation

The acetophenone-benzaldehyde condensation represents the most widely employed synthetic route for preparing 2,4,6-triphenylpyrylium tetrafluoroborate, proceeding through a multi-step mechanism that involves initial chalcone formation followed by cyclization [4] [2]. This classical approach utilizes two equivalents of acetophenone and one equivalent of benzaldehyde in the presence of tetrafluoroboric acid under acidic conditions [4]. The reaction mechanism proceeds through an initial Claisen-Schmidt condensation between acetophenone and benzaldehyde to form chalcone intermediate, which subsequently undergoes a Michael addition with a second equivalent of acetophenone [5]. The resulting diketone intermediate then cyclizes under acidic conditions with elimination of water to form the pyrylium ring structure [5].

Experimental studies have demonstrated that this synthetic route typically yields 2,4,6-triphenylpyrylium tetrafluoroborate in moderate to good yields ranging from 60-75% depending on reaction conditions [4]. The reaction requires heating in 1,2-dichloroethane at reflux temperature for approximately 1.5 hours, with tetrafluoroboric acid etherate serving as both the acid catalyst and the source of the tetrafluoroborate counterion [4]. Characterization data for the product shows a melting point of 225-227°C, with infrared spectroscopy revealing characteristic peaks at 3069, 2923, 1621, 1592, 1468, 1272, 1194, 1049, 986, and 763 cm⁻¹ [1].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with ¹H nuclear magnetic resonance in dimethyl sulfoxide-d₆ showing signals at δ 7.84-7.88 (multiplet, 6H), 7.94 (triplet, J = 7.5 Hz, 3H), 8.67 (doublet, J = 7.5 Hz, 6H), and 9.24 (singlet, 2H) [1]. The ¹³C nuclear magnetic resonance spectrum displays signals at δ 115.1, 128.8, 129.1, 129.8, 129.9, 130.0, 132.4, 135.0, 135.2, 165.1, and 170.0 [1]. High-resolution mass spectrometry confirms the molecular ion peak at m/z 309.1273 for the pyrylium cation, calculated for C₂₃H₁₇O⁺ [1].

Boron Trifluoride-Mediated Cyclization

Boron trifluoride-mediated cyclization represents an alternative and increasingly important synthetic methodology for producing 2,4,6-triphenylpyrylium tetrafluoroborate through an inverse electron demand Diels-Alder reaction mechanism [1] [6]. This approach utilizes boron trifluoride diethyl etherate as both a Lewis acid catalyst and mediator to facilitate the cyclization of chalcone with phenylacetylene precursors [6]. The mechanism involves coordination of boron trifluoride to the carbonyl oxygen of the chalcone, which lowers the energy of the lowest unoccupied molecular orbital and promotes interaction with the highest occupied molecular orbital of the arylacetylene [6].

Research has demonstrated that this boron trifluoride-mediated process proceeds through a three-step mechanism involving initial Lewis acid coordination, followed by inverse electron demand Diels-Alder cycloaddition, and final oxidation to form the aromatic pyrylium ring [1]. The reaction conditions typically require heating at 60-70°C in cyclohexane under an oxygen atmosphere for 3-6 hours, with monitoring by thin-layer chromatography to determine completion [1]. Studies have shown that the addition of molecular oxygen as a co-oxidant improves reaction yields from 34% to 44% when conducted at room temperature [6].

Optimization studies have revealed that solvent selection significantly impacts reaction efficiency, with nonpolar solvents such as cyclohexane and carbon tetrachloride providing superior yields compared to polar solvents like dichloromethane or dimethylformamide [6]. Temperature optimization demonstrates that heating at 60-70°C provides optimal yields of 65%, while reaction at reflux temperature (approximately 80°C) results in decreased yields of 35% [1]. The reaction tolerates various substituents on both the chalcone and acetylene components, enabling the synthesis of diverse substituted pyrylium salts [1].

One-Pot Synthesis Optimization

One-pot synthesis optimization represents a significant advancement in the preparation of 2,4,6-triphenylpyrylium tetrafluoroborate, offering improved efficiency and reduced synthetic complexity compared to multi-step approaches [7] [8]. Continuous-flow synthesis protocols have emerged as particularly promising methodologies, enabling rapid synthesis with residence times as short as 3-5 minutes compared to over one hour required for traditional batch processes [7] [8].

Flow chemistry optimization studies have established optimal conditions using dichloroethane as solvent with temperature screening revealing 110°C as optimal for 5-minute residence time, yielding 69-74% of product [7]. Alternative conditions at 130°C with 3-minute residence time provide comparable results of 69% yield [7]. The flow protocol utilizes two separate feeds: Feed 1 containing 2.5-5 millimoles of acetophenone and 5-10 millimoles of chalcone diluted in dichloroethane, and Feed 2 containing 5-10 millimoles of tetrafluoroboric acid etherate in dichloroethane [7].

| Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|

| 90 | 5 | 57 |

| 100 | 5 | 65-69 |

| 110 | 5 | 69-74 |

| 120 | 5 | 57-67 |

| 130 | 5 | 63 |

| 110 | 2 | 57 |

| 110 | 3 | 64 |

| 110 | 7 | 70 |

| 130 | 3 | 69 |

Research has demonstrated that one-pot synthesis using boron trifluoride diethyl etherate mediation can achieve yields up to 98% under optimized conditions [6]. The process involves adding three equivalents of boron trifluoride diethyl etherate to a mixture of phenylacetylene (3 equivalents) and substituted chalcone (1 equivalent) in cyclohexane at 60°C under oxygen atmosphere [1]. The reaction is monitored by thin-layer chromatography and typically requires 3-6 hours for completion [1].

Industrial-scale considerations for one-pot synthesis have been demonstrated through gram-scale synthesis experiments, where 1 gram of starting material yielded 763 milligrams (43%) of 4-(4-chlorophenyl)-2,6-diphenylpyrylium tetrafluoroborate under optimized conditions [6]. Alternative counterion variations have been explored, with trifluoromethanesulfonic acid replacing tetrafluoroboric acid to produce pyrylium triflate salts in 48% yield [6].

Purification and Isolation Techniques

Purification and isolation of 2,4,6-triphenylpyrylium tetrafluoroborate requires specialized techniques tailored to the ionic nature and solubility characteristics of pyrylium salts [3] [9]. The compound exhibits limited solubility in many organic solvents including toluene and diethyl ether, which facilitates purification through selective precipitation and washing procedures [3].

The standard purification protocol involves precipitation of the crude reaction mixture into diethyl ether, followed by filtration and washing with additional diethyl ether to remove organic impurities [1]. The product is then dried under reduced pressure at 40°C to yield pure material [4]. For reactions conducted in flow systems, direct precipitation at the reactor outlet into diethyl ether provides immediate purification [7]. Alternative purification approaches utilize dissolution of the crude residue in minimal dichloromethane followed by precipitation with diethyl ether [1].

Recrystallization techniques have been developed for further purification, particularly for pharmaceutical-grade applications [9]. The compound can be recrystallized from acetic acid, providing material with melting points consistent with literature values of 232-233.5°C [1]. Fractional crystallization has been employed for separation from related pyrylium salt byproducts, utilizing the differential solubility characteristics of various substituted pyrylium compounds [10].

Advanced purification methods include counterion exchange procedures to modify the anionic component while retaining the pyrylium cation structure [11]. Metathesis reactions with lithium triflimide in acetonitrile enable conversion of pyrylium tosylates to triflimide salts, followed by heating to reflux for 24 hours and aqueous workup to remove lithium salts [11]. The resulting products can be isolated by vacuum filtration and drying in vacuo with yields typically exceeding 90% [11].

Quality control measures for purified 2,4,6-triphenylpyrylium tetrafluoroborate include melting point determination, with acceptable material showing melting points of 225-227°C or 232-233.5°C depending on the specific synthetic route employed [1]. Infrared spectroscopy provides rapid identification through characteristic absorption bands, while nuclear magnetic resonance spectroscopy confirms structural integrity [1]. High-resolution mass spectrometry serves as the definitive analytical technique for molecular weight confirmation and purity assessment [1].

Scalability and Industrial Production Challenges

Scalability and industrial production of 2,4,6-triphenylpyrylium tetrafluoroborate present multiple technical and economic challenges that must be addressed for commercial viability [12] [3]. The development of industrial-scale synthesis requires consideration of readily available starting materials with reaction conditions suitable for large-scale applications [12] [13].

Economic analysis reveals significant cost factors associated with pyrylium salt production, including raw material costs, solvent requirements, and waste treatment considerations [14]. The use of tetrafluoroboric acid etherate as both catalyst and counterion source presents scalability challenges due to cost and handling requirements for corrosive reagents [4]. Alternative acid systems have been investigated, including methanesulfonic acid combined with dehydrating agents, which offer milder conditions and reduced environmental impact [9].

Process optimization studies for industrial production focus on minimizing solvent usage and improving atom economy [12]. Continuous-flow processes offer advantages for scale-up, including improved heat and mass transfer, enhanced safety profiles, and reduced reaction times [7] [8]. The telescoped flow synthesis enables production of pyrylium salts in residence times of 18 minutes compared to several hours required for batch processes [8].

| Production Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 1+ hour | 3-5 minutes |

| Temperature Control | Moderate | Excellent |

| Scalability | Limited | High |

| Solvent Efficiency | Moderate | High |

| Heat Transfer | Poor | Excellent |

| Safety Profile | Moderate | Improved |

Industrial production challenges include the management of highly acidic reaction conditions and corrosive reagents, requiring specialized equipment and safety protocols [12]. The ionic nature of pyrylium salts necessitates careful consideration of purification and isolation procedures, as traditional organic extraction methods may not be applicable [3]. Waste stream management becomes critical for industrial operations, particularly regarding the disposal of acidic aqueous phases and organic solvent wastes [12].

Research into environmentally friendly synthetic routes has led to the development of two-pot synthesis methodologies using mild methanesulfonic acid with aqueous workup procedures that avoid environmentally unfriendly organic solvents [9]. These approaches demonstrate enhanced functional group tolerance and finer control over substituent placement compared to traditional harsh acid methods [9].

Quality control for industrial production requires robust analytical protocols to ensure consistent product specifications [12]. Commercial suppliers typically guarantee purity levels exceeding 95% based on quantitative nuclear magnetic resonance analysis [15]. The compound exhibits moisture sensitivity and requires storage under inert gas atmospheres with protection from oxidizing agents and water [16] [15].

GHS Hazard Statements

H302+H312+H332 (90.7%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant